2-bromo-N-(2-ethyl-6-methylphenyl)-2-methylpropanamide
Overview
Description
2-bromo-N-(2-ethyl-6-methylphenyl)-2-methylpropanamide is a chemical compound with the empirical formula C13H18BrNO . It is a solid substance and is used in proteomics research .
Molecular Structure Analysis
The molecular weight of 2-bromo-N-(2-ethyl-6-methylphenyl)-2-methylpropanamide is 284.19 . The SMILES string representation of this compound isCC1=CC=CC(CC)=C1NC(C(Br)CC)=O
. Physical And Chemical Properties Analysis
2-bromo-N-(2-ethyl-6-methylphenyl)-2-methylpropanamide is a solid substance . Its molecular weight is 284.19 and its empirical formula is C13H18BrNO .Scientific Research Applications
Photochemical Reactions
A study by Nishio et al. (2005) explored the photochemical reactions of different N-(2-acylphenyl)-2-bromo-2-methylpropanamides. Their research revealed that irradiation of these compounds leads to various products through dehydrobromination, cyclization, and bromo-migration. This study indicates potential applications in synthetic chemistry, particularly in the creation of complex molecular structures through photochemical methods (Nishio et al., 2005).
Vibrational Spectroscopy and Conformational Analysis
Viana et al. (2017) conducted a comprehensive study on the vibrational spectroscopy and conformational analysis of a compound similar to 2-bromo-N-(2-ethyl-6-methylphenyl)-2-methylpropanamide. Their research offers insights into the electronic properties and vibrational mode couplings of this structure, which is analogous to paracetamol. Such studies are crucial for understanding the molecular behavior and potential applications of these compounds in various fields (Viana et al., 2017).
Synthesis and Behavior of Oxazolidinones
Scrimin et al. (1988) investigated the synthesis and solvolytic behavior of oxazolidinones and spiro-oxazolidinones using 2-bromo-2-methylpropanamides. Their work contributes to the understanding of how these compounds react and degrade, providing valuable information for their use in pharmaceutical and synthetic organic chemistry (Scrimin et al., 1988).
Antimicrobial Activity
Research by Grishchuk et al. (2013) on 2-Chloro(bromo)-(2-methyl)-3-arylpropanamides, closely related to 2-bromo-N-(2-ethyl-6-methylphenyl)-2-methylpropanamide, indicated low antimicrobial activity against various strains. This study is essential for understanding the potential and limitations of these compounds in antimicrobial applications (Grishchuk et al., 2013).
Radical Cyclisation
Esteves et al. (2007) investigated the radical cyclisation of propargyl bromoethers to tetrahydrofuran derivatives. This study showcases the potential of bromo compounds, such as 2-bromo-N-(2-ethyl-6-methylphenyl)-2-methylpropanamide, in facilitating radical cyclisation reactions, a key process in synthetic organic chemistry (Esteves et al., 2007).
properties
IUPAC Name |
2-bromo-N-(2-ethyl-6-methylphenyl)-2-methylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO/c1-5-10-8-6-7-9(2)11(10)15-12(16)13(3,4)14/h6-8H,5H2,1-4H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNPHBDQUVGVAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C(C)(C)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(2-ethyl-6-methylphenyl)-2-methylpropanamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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